n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a tert-butyl group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butyl carbamate with 2-methoxyethylamine to form an intermediate, which is then further reacted with other reagents to form the final product . The reaction conditions often include the use of solvents such as methylene chloride or chloroform and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The tert-butyl group plays a crucial role in its reactivity and stability, influencing how the compound interacts with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and compounds with tert-butyl and methoxyethyl groups. Examples include n-tert-butyl-2-methoxyethylamine and n-tert-butyl-2-[(2-methoxyethyl)amino]acetamide .
Uniqueness
What sets n-(Tert-butyl)-1-(2-methoxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications where these properties are required.
Properties
Molecular Formula |
C12H19N3O3 |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-tert-butyl-1-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)13-11(17)9-5-6-10(16)15(14-9)7-8-18-4/h5-6H,7-8H2,1-4H3,(H,13,17) |
InChI Key |
XWKCWVXHRKGVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN(C(=O)C=C1)CCOC |
Origin of Product |
United States |
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